

# A Technical Guide to the Spectroscopic Data of Diethyl Azodicarboxylate

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## Compound of Interest

Compound Name: *Diethyl azodicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **diethyl azodicarboxylate** (DEAD). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reagent in their work.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **diethyl azodicarboxylate**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Diethyl Azodicarboxylate**

Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Assignment
4.51	Quartet	O-CH <sub>2</sub> -CH <sub>3</sub>
1.44	Triplet	O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 89.56 MHz[[1](#)]

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Diethyl Azodicarboxylate**

Chemical Shift ( $\delta$ ) in ppm	Assignment
162.5	C=O
64.5	O-CH <sub>2</sub> -CH <sub>3</sub>
14.2	O-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Table 3: IR Spectroscopic Data for **Diethyl Azodicarboxylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Medium	C-H stretch (alkane)
~1780	Strong	C=O stretch (ester)
~1220	Strong	C-O stretch (ester)
~1010	Medium	C-N stretch

Sample Preparation: Liquid Film

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A concentrated solution of **diethyl azodicarboxylate** is prepared by dissolving approximately 10-50 mg of the neat liquid in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).<sup>[2]</sup> The solution is then transferred to an NMR tube.
- <sup>1</sup>H NMR Spectroscopy:
  - Instrument: A standard NMR spectrometer.

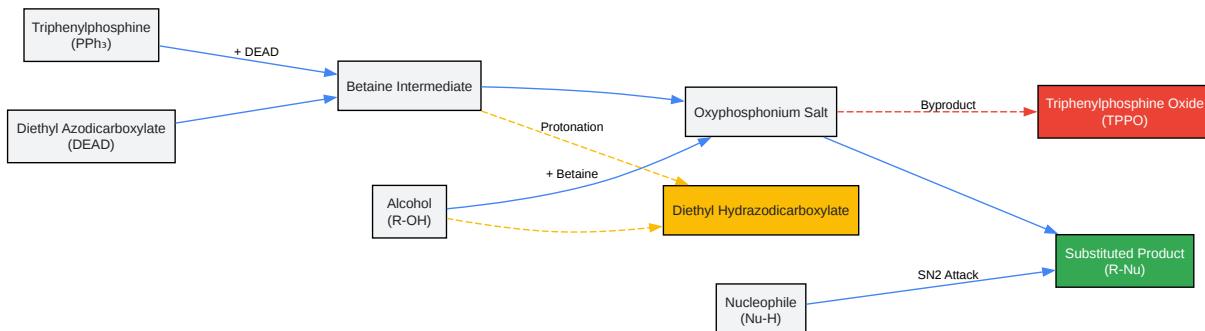
- Procedure: The prepared sample is placed in the spectrometer. For a typical  $^1\text{H}$  NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A  $90^\circ$  pulse angle is commonly used.[3]
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: A standard NMR spectrometer.
  - Procedure: For a quantitative  $^{13}\text{C}$  NMR spectrum, an inverse-gated decoupling pulse sequence is employed to suppress the Nuclear Overhauser Effect (NOE).[2][4] A relaxation delay of at least five times the longest  $T_1$  relaxation time of the carbon nuclei is used to ensure full relaxation between pulses, which is crucial for accurate integration.[2]

## 2.2. Infrared (IR) Spectroscopy

- Sample Preparation: As **diethyl azodicarboxylate** is a liquid at room temperature, the IR spectrum is typically obtained from a neat liquid film.[5] A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin, uniform film.[5]
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure: The prepared salt plates are mounted in the sample holder of the FTIR spectrometer. The spectrum is recorded over the standard mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean salt plates is taken prior to the sample measurement and subtracted from the sample spectrum to eliminate any atmospheric and instrumental interferences.

## Mandatory Visualization

The following diagram illustrates the mechanism of the Mitsunobu reaction, a prominent application of **diethyl azodicarboxylate** in organic synthesis.



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Caption: The signaling pathway of the Mitsunobu reaction.

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